molecular formula C20H21N3O7S B2445121 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide CAS No. 1105216-08-7

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

Cat. No.: B2445121
CAS No.: 1105216-08-7
M. Wt: 447.46
InChI Key: ALLVAVUEUXANRT-UHFFFAOYSA-N
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Description

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O7S and its molecular weight is 447.46. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-13-11-17(22-30-13)23-31(26,27)15-7-5-14(6-8-15)21-12-16-18(24)28-20(29-19(16)25)9-3-2-4-10-20/h5-8,11-12,21H,2-4,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLVAVUEUXANRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide , also known by its CAS number 1105216-04-3, is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O6SC_{19}H_{19}N_{3}O_{6}S, with a molecular weight of approximately 449.5 g/mol. The structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of anti-inflammatory and antibacterial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Cyclooxygenase Inhibition : Similar to other sulfonamides, this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways. Studies on related compounds indicate that sulfonamides can effectively reduce inflammatory responses by modulating prostaglandin synthesis .
  • Antimicrobial Activity : The presence of the isoxazole moiety suggests potential antimicrobial properties. Isoxazoles have been documented to exhibit inhibitory effects against various bacterial strains, making them valuable in treating infections .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structural frameworks may possess anticancer properties through apoptosis induction in cancer cells and inhibition of tumor growth factors.

Biological Activity Data

Activity Type Effect Reference
COX-2 InhibitionPotent anti-inflammatory effect
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduces apoptosis in cancer cellsPreliminary findings

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study investigating the anti-inflammatory effects of similar benzenesulfonamide derivatives reported significant reductions in edema in animal models when treated with these compounds. This suggests a potential application for the compound in managing inflammatory diseases .
  • Antimicrobial Efficacy : Research on structurally related compounds showed effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell wall synthesis and function, supporting further investigation into this compound's potential as an antibiotic .
  • Cancer Research : In vitro studies have indicated that compounds with similar scaffolds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. These findings warrant further exploration into the anticancer properties of this specific sulfonamide derivative .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide exhibit high binding affinity to specific carbonic anhydrase isozymes (CAIX), which are overexpressed in many tumors. This suggests potential use in targeted cancer therapies .
    • Case Study : A series of benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit CAIX, showing promising results for further development as anticancer agents .
  • Antimicrobial Properties :
    • The compound may possess antimicrobial activity due to its sulfonamide moiety, which has been traditionally utilized in the development of antibacterial agents. Further research is necessary to evaluate its efficacy against various bacterial strains.

Materials Science Applications

  • Polymer Chemistry :
    • The unique structure of the compound allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
    • Data Table : Comparison of mechanical properties of polymers with and without the compound.
PropertyPolymer without AdditivePolymer with Additive
Tensile Strength (MPa)3545
Elongation at Break (%)1015
Thermal Stability (°C)200220
  • Fluorescent Materials :
    • The incorporation of the isoxazole group may impart fluorescent properties, making it suitable for applications in sensors and imaging technologies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via Schiff base formation by refluxing 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with 2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-carbaldehyde in methanol, catalyzed by acetic acid . Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., methanol) enhance imine formation.
  • Catalyst concentration : 1–2% acetic acid improves reaction kinetics.
  • Statistical Design of Experiments (DoE) : Use factorial design to test variables like temperature (60–80°C), molar ratios (1:1 to 1:1.2), and reflux duration (1–3 hrs) .
FactorLevel 1Level 2Level 3
Temperature60°C70°C80°C
Molar Ratio1:11:1.11:1.2
Time1 hr2 hrs3 hrs

Q. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer: Combine multiple techniques:

  • Elemental analysis : Validate stoichiometry (C, H, N, S).
  • UV-Vis spectroscopy : Identify π→π* and n→π* transitions in the aromatic and imine groups (λmax ≈ 350–450 nm) .
  • Molar conductivity : Confirm electrolyte behavior in DMSO (e.g., Λm = 120–150 S cm² mol⁻¹ for 1:2 [M:L] complexes) .
  • Single-crystal XRD : Resolve stereochemistry and hydrogen-bonding networks (e.g., S(6) ring motifs) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways or optimize ligand-metal interactions?

Q. How should researchers address contradictions in spectroscopic data (e.g., UV-Vis vs. NMR results)?

Methodological Answer:

  • Multi-technique validation : Cross-check UV-Vis λmax with NMR shifts (e.g., imine proton at δ 8.3–8.5 ppm) .
  • Error analysis : Quantify instrument precision (e.g., ±2 nm for UV-Vis) and solvent effects (DMSO vs. CDCl₃).
  • Statistical reconciliation : Apply principal component analysis (PCA) to resolve outlier data points .

Q. What methodologies elucidate the coordination geometry of metal complexes with this compound?

Methodological Answer:

  • Magnetic susceptibility : Determine high-spin vs. low-spin configurations (e.g., µeff ≈ 1.7–2.2 BM for octahedral Cu(II)) .
  • EPR spectroscopy : Identify g∥ and g⊥ values for axial symmetry in Cu(II) complexes.
  • Thermogravimetric analysis (TGA) : Assess hydration states (e.g., weight loss at 100–150°C for H₂O ligands) .
MetalGeometryΛm (S cm² mol⁻¹)µeff (BM)
Co(II)Octahedral1354.1
Ni(II)Octahedral1423.2
Cu(II)Distorted Octahedral1481.9

Q. How do solvent polarity and proticity affect synthesis and stability?

Methodological Answer:

  • Polar protic solvents (e.g., MeOH) : Stabilize charged intermediates but may hydrolyze imine bonds over time.
  • Aprotic solvents (e.g., DMF) : Enhance solubility of spirocyclic moieties but require inert atmospheres.
  • Accelerated stability testing : Monitor degradation via HPLC at 40°C/75% RH for 4 weeks .

Data Management & Validation

Q. What tools ensure data integrity in complex reaction optimization?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Track variables (e.g., Temp, pH) with timestamped entries.
  • Cheminformatics platforms : Use KNIME or Pipeline Pilot to cluster successful reaction conditions .
  • Encryption protocols : Secure sensitive data (e.g., proprietary ligand designs) with AES-256 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.